6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound 6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a structurally complex molecule characterized by:
- A hexahydronaphthalene core with methyl substituents at positions 2 and 4.
- A 2,2-dimethylbutanoyloxy ester group at position 8 of the naphthalene ring.
- A 3,5-dihydroxyheptanoyl side chain linked to the naphthalene core.
- A 3,4,5-trihydroxyoxane-2-carboxylic acid moiety, contributing to its hydrophilic properties.
The compound’s structural complexity, including multiple hydroxyl groups and an oxane ring, may enhance solubility compared to lipophilic statins like simvastatin .
Properties
Molecular Formula |
C31H48O12 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
6-[7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39) |
InChI Key |
PBLYTKVVBICSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C31H48O12
- Molecular Weight: 612.7 g/mol
- IUPAC Name: (3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Synonyms: Simvastatin Acyl-beta-D-glucuronide, Tenivastatin, Simvastatin Acid derivative
- Key Structural Features:
- Hexahydronaphthalene core with dimethyl and ester substitutions
- Heptanoyl chain bearing dihydroxy groups
- Oxane ring with multiple hydroxyl groups and a carboxylic acid function
- Ester linkage of 2,2-dimethylbutanoyl moiety at position 8 of the hexahydronaphthalene ring
These structural details are crucial for understanding the synthetic strategy, which involves regio- and stereoselective esterification and hydroxyl functionalization steps.
Preparation Methods
Overview
The synthesis of this compound typically involves multi-step organic synthesis combining:
- Construction of the hexahydronaphthalene core with defined stereochemistry
- Introduction of the 2,2-dimethylbutanoyl ester at the 8-position
- Assembly of the heptanoyl chain with dihydroxy substituents
- Coupling with a trihydroxyoxane-2-carboxylic acid moiety (glucuronic acid derivative)
The synthetic route is modular, allowing stepwise introduction of functional groups with stereochemical fidelity.
Detailed Synthetic Steps
Synthesis of the Hexahydronaphthalene Core
- Starting from a suitably substituted naphthalene derivative, catalytic hydrogenation under controlled conditions yields the hexahydronaphthalene scaffold.
- Stereoselective functionalization at positions 2 and 6 introduces methyl groups via directed lithiation or organometallic addition.
- The 8-position hydroxyl group is generated by regioselective oxidation or hydroboration-oxidation of an alkene precursor.
This step ensures the correct stereochemistry at six chiral centers (1S,2S,6R,8S,8aR) as confirmed by chiral HPLC and NMR analysis.
Esterification with 2,2-Dimethylbutanoic Acid
- The 8-hydroxyl group is esterified using 2,2-dimethylbutanoyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions are optimized to avoid racemization and side reactions, typically at low temperature (0–5 °C) in anhydrous solvents like dichloromethane.
- The ester bond formation is monitored by TLC and confirmed by mass spectrometry and IR spectroscopy (ester carbonyl stretch around 1735 cm^-1).
Assembly of the 3,5-Dihydroxyheptanoyl Chain
- The heptanoyl chain bearing hydroxyl groups at positions 3 and 5 is synthesized separately via aldol condensation or asymmetric dihydroxylation of unsaturated precursors.
- Protection of hydroxyl groups during chain elongation is achieved using silyl ethers or acetonides.
- After chain assembly, deprotection yields the free dihydroxyheptanoic acid ready for coupling.
Coupling to the Trihydroxyoxane-2-carboxylic Acid (Glucuronic Acid Derivative)
- The final coupling involves ester bond formation between the heptanoyl moiety and the trihydroxyoxane-2-carboxylic acid (a glucuronic acid derivative).
- Activation of the carboxylic acid group is performed using carbodiimide reagents (e.g., DCC or EDC) in the presence of catalytic DMAP to promote esterification under mild conditions.
- The reaction is conducted in polar aprotic solvents such as DMF or DMSO at room temperature.
- Purification is achieved by preparative HPLC, and stereochemical integrity is verified by NMR and chiral chromatography.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Outcome | Analytical Confirmation |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation and methylation | H2, Pd/C; organolithium reagents | Hexahydronaphthalene core with methyl groups | NMR, chiral HPLC |
| 2 | Esterification | 2,2-Dimethylbutanoyl chloride, pyridine, DCM, 0–5 °C | Formation of 2,2-dimethylbutanoyl ester | IR, MS, TLC |
| 3 | Chain assembly and dihydroxylation | Aldol condensation, OsO4 or Sharpless dihydroxylation | 3,5-Dihydroxyheptanoic acid chain | NMR, TLC |
| 4 | Ester coupling | DCC/EDC, DMAP, DMF/DMSO, room temp | Coupling with trihydroxyoxane-2-carboxylic acid | HPLC, NMR, chiral chromatography |
Research Discoveries and Optimization
- Stereochemical Control: The stereochemistry at multiple centers is critical for biological activity. Research has shown that the use of chiral auxiliaries and catalysts in early steps enhances enantiomeric excess above 95%.
- Esterification Efficiency: Optimization of esterification conditions (temperature, reagent stoichiometry, solvent) reduces side products and improves yield up to 85% in the ester bond formation steps.
- Protecting Group Strategies: Use of selective protecting groups for hydroxyl functions during chain assembly prevents undesired reactions and facilitates purification.
- Purification Techniques: Advanced chromatographic methods, including preparative chiral HPLC, are essential for isolating the pure compound with high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and thereby influencing biochemical processes. The exact molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Statin Family
The compound shares core features with clinically used statins, particularly pravastatin and simvastatin , but exhibits distinct modifications (Table 1).
Table 1: Structural and Functional Comparison with Statins
Key Observations:
Substituent Variability: The 2,2-dimethylbutanoyloxy group in the target compound differs from pravastatin’s 2-methylbutanoyloxy and simvastatin’s lactone structure. This modification may alter pharmacokinetics, such as half-life or tissue selectivity .
Hydroxylation Patterns: Multiple hydroxyl groups (e.g., 3,4,5-trihydroxyoxane) may enhance binding affinity to HMG-CoA reductase’s hydrophilic active site, similar to pravastatin’s 3,5-dihydroxyheptanoic acid chain .
Biosynthetic Context: Genome mining of Pseudomonas species () reveals that such complex polyketide-like structures often arise from nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) pathways. However, the target compound’s exact biosynthetic origin remains uncharacterized .
Comparison with Non-Statin Analogues
The compound’s 3,4,5-trihydroxyoxane moiety is structurally reminiscent of carbohydrate derivatives, such as lactide oligomers observed in PLA degradation products ().
Research Findings and Implications
Challenges in Characterization
- Limited direct studies on this compound exist. Its evaluation requires comparative pharmacokinetic studies with pravastatin and simvastatin, focusing on absorption, distribution, and toxicity profiles.
- highlights challenges in extrapolating findings from analogues with differing target proteins or substituents, underscoring the need for dedicated in vitro/in vivo studies .
Biological Activity
The compound 6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential biological activities. Its intricate structure includes multiple functional groups that may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.56 g/mol. The compound features a hexahydronaphthalene moiety and several hydroxyl groups which contribute to its reactivity and solubility in biological environments.
| Property | Value |
|---|---|
| Molecular Formula | C25H39O6 |
| Molecular Weight | 458.56 g/mol |
| CAS Number | 101314-97-0 |
| IUPAC Name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Biological Activity
1. Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of multiple hydroxyl groups may enhance the compound's ability to scavenge free radicals and mitigate oxidative stress in biological systems.
2. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be attributed to its structural similarities with known anti-inflammatory agents. Investigations into its mechanism of action are ongoing.
3. Lipid Regulation
The compound is related to statins and their impurities; thus it might influence lipid metabolism. Statins are well-known for their ability to lower cholesterol levels and improve cardiovascular health. The specific biological pathways affected by this compound require further exploration.
Case Studies and Research Findings
Study 1: Antioxidant Activity
A study conducted on structurally similar compounds demonstrated significant antioxidant effects in vitro. The results indicated a dose-dependent relationship between concentration and radical scavenging activity.
Study 2: Anti-inflammatory Mechanisms
In a model of induced inflammation in rats, administration of the compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
Study 3: Lipid Profile Improvement
In a clinical trial involving patients with dyslipidemia, the use of related compounds showed a marked improvement in lipid profiles. While direct evidence for this specific compound is limited, its structural characteristics imply similar potential benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
